N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide
Description
N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopropane carbonyl group at position 2 and a benzamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10(8-4-2-1-3-5-8)14-12-15-13(19)16(20-12)11(18)9-6-7-9/h1-5,9H,6-7H2,(H,14,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXREXGFCJUTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(=O)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide, with the CAS number 478031-92-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34 g/mol
Density: 1.53 g/cm³ (predicted)
pKa: 7.32 (predicted)
This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study on related thiadiazole derivatives indicated that modifications at the para position of the benzene ring could enhance anticancer activity by increasing lipophilicity and cell membrane permeability .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D-16 | MCF-7 | 0.5 | Induction of apoptosis |
| D-4 | A549 | 0.3 | Inhibition of cell proliferation |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups enhances the biological activity of thiadiazole derivatives. For example, substituents such as -OCH₃ or -OH at specific positions on the aromatic ring significantly increase anticancer and antioxidant activities. Conversely, electron-withdrawing groups like -Cl or -Br improve antimicrobial properties .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazoles possess broad-spectrum antimicrobial properties, making them potential candidates for new antibiotics .
Anti-inflammatory Effects
Thiadiazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation .
Pesticidal Properties
This compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pests while being less toxic to beneficial insects compared to conventional pesticides . This selectivity is crucial for sustainable agricultural practices.
Plant Growth Regulation
Research has indicated that certain thiadiazole derivatives can act as plant growth regulators. The compound may enhance growth parameters such as root length and biomass in specific crops . This application could lead to improved crop yields and better resource management.
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers used in various industrial applications .
Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of thiadiazole derivatives into coatings can improve resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Structural Variations : The target compound’s cyclopropylcarbonyl group distinguishes it from analogs with chlorinated (e.g., ) or methylated (e.g., ) substituents. These substitutions likely modulate bioactivity and solubility.
- Safety and Availability : Chlorinated analogs (e.g., BD01118959) are commercially available with strict safety protocols (e.g., P210: “Keep away from heat”) , whereas methylated derivatives (e.g., CAS:478031-95-7) are discontinued .
Research Implications
Further studies should prioritize synthesizing the target compound and evaluating its activity against validated targets (e.g., AMPK pathways, as inferred from ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
